An In-Depth Technical Guide to 3-Chlorotoluene-D7: CAS Number, Identification, and Application
An In-Depth Technical Guide to 3-Chlorotoluene-D7: CAS Number, Identification, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical and pharmaceutical sciences, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantitative results. 3-Chlorotoluene-D7, the deuterated analog of 3-Chlorotoluene, serves as a critical tool in this domain. Its chemical inertness and mass shift, conferred by the seven deuterium atoms, make it an ideal internal standard for mass spectrometry-based analyses, particularly in pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of 3-Chlorotoluene-D7, covering its fundamental properties, synthesis, analytical identification, and application as an internal standard.
Core Identification and Properties
3-Chlorotoluene-D7 is a synthetic compound where all seven hydrogen atoms in the 3-chlorotoluene molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution is key to its utility in analytical chemistry.
Table 1: Core Identification of 3-Chlorotoluene-D7 and its Non-Deuterated Analog
| Property | 3-Chlorotoluene-D7 | 3-Chlorotoluene |
| CAS Number | 1219804-88-2[1][2] | 108-41-8[3][4][5] |
| Molecular Formula | C₇D₇Cl | C₇H₇Cl[4] |
| Molecular Weight | 133.63 g/mol [1][2] | 126.58 g/mol |
| Synonyms | 1-Chloro-3-(methyl-d3)benzene-2,4,5,6-d4, m-Chlorotoluene-D7[1][6] | 1-Chloro-3-methylbenzene, m-Chlorotoluene[3][7] |
| Physical State | Colorless to pale yellow liquid[7] | Colorless to pale yellow liquid[7] |
| Isotopic Purity | Typically ≥98 atom % D[1][6] | Not Applicable |
Synthesis of 3-Chlorotoluene-D7
The synthesis of deuterated aromatic compounds like 3-Chlorotoluene-D7 typically involves hydrogen-deuterium (H-D) exchange reactions.[8][9][10] While specific proprietary methods may vary between manufacturers, a general approach involves the treatment of the unlabeled 3-chlorotoluene with a deuterium source under conditions that facilitate the exchange of protons for deuterons.
A common method for deuterating aromatic compounds is through an H-D exchange reaction using heavy water (D₂O) at high temperatures and pressures, often in the presence of a catalyst.[8] Another approach involves the use of deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), which can achieve rapid and efficient H-D exchange for a variety of aromatic compounds.[9] Transition metal catalysts can also be employed to facilitate the exchange with deuterium sources like D₂O or D₂ gas.[11][12]
Caption: General workflow for the synthesis of 3-Chlorotoluene-D7.
Analytical Identification
The definitive identification and characterization of 3-Chlorotoluene-D7 are achieved through a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[13] For 3-Chlorotoluene-D7, GC provides the retention time, a characteristic property under specific chromatographic conditions, while MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its isotopic composition.
Table 2: Illustrative GC-MS Parameters for 3-Chlorotoluene-D7 Analysis
| Parameter | Value |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Source Temp | 230 °C |
| Scan Range | m/z 40-200 |
Note: These are example parameters and should be optimized for the specific instrument and application.
The mass spectrum of 3-Chlorotoluene-D7 will show a molecular ion peak at m/z 133, corresponding to the deuterated molecule, which is 7 mass units higher than the molecular ion of unlabeled 3-chlorotoluene at m/z 126.[14] The fragmentation pattern will also reflect the presence of deuterium.
Caption: Simplified workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and isotopic labeling of a molecule. For 3-Chlorotoluene-D7, both ¹H NMR and ¹³C NMR are valuable.
-
¹H NMR: The ¹H NMR spectrum of a fully deuterated compound like 3-Chlorotoluene-D7 will show a significant reduction or complete absence of signals in the proton spectrum compared to its unlabeled counterpart. Any residual proton signals would indicate incomplete deuteration. The ¹H NMR spectrum of unlabeled 3-chlorotoluene typically shows signals for the aromatic protons and the methyl protons.[15][16]
-
¹³C NMR: The ¹³C NMR spectrum of 3-Chlorotoluene-D7 will show characteristic shifts for the carbon atoms in the molecule.[17] The coupling between carbon and deuterium (C-D coupling) can lead to splitting of the carbon signals, providing further confirmation of deuteration.
Table 3: Typical NMR Parameters for Analysis
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) |
| Solvent | CDCl₃ | CDCl₃ |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
Application as an Internal Standard
The primary application of 3-Chlorotoluene-D7 is as an internal standard in quantitative analysis, particularly in methods utilizing mass spectrometry. The principle of using a stable isotope-labeled internal standard is to add a known amount of the deuterated compound to both the calibration standards and the unknown samples. The analyte's response is then measured relative to the internal standard's response.
This approach effectively corrects for variations that can occur during sample preparation, injection, and ionization, leading to more accurate and precise quantification. Because 3-Chlorotoluene-D7 is chemically almost identical to its unlabeled counterpart, it behaves similarly during extraction and chromatography, but is distinguishable by its mass in the mass spectrometer.
Step-by-Step Workflow for Quantitative Analysis using 3-Chlorotoluene-D7 as an Internal Standard:
-
Preparation of Stock Solutions: Prepare a stock solution of the analyte (unlabeled 3-chlorotoluene) and a separate stock solution of the internal standard (3-Chlorotoluene-D7) in a suitable solvent.
-
Preparation of Calibration Standards: Create a series of calibration standards by spiking a blank matrix with varying known concentrations of the analyte. Add a constant, known concentration of the 3-Chlorotoluene-D7 internal standard to each calibration standard.
-
Sample Preparation: To each unknown sample, add the same constant, known concentration of the 3-Chlorotoluene-D7 internal standard as was added to the calibration standards.
-
GC-MS Analysis: Analyze the calibration standards and the unknown samples using a validated GC-MS method.
-
Data Analysis: For each injection, determine the peak area of the analyte and the internal standard.
-
Calibration Curve Construction: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte for the calibration standards. This will generate a calibration curve.
-
Quantification of Unknowns: Using the peak area ratio from the unknown samples, determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
Caption: Workflow for quantitative analysis using an internal standard.
Safety and Handling
While deuterated compounds are not radioactive, they should be handled with the same care as their non-deuterated counterparts. The safety precautions for 3-Chlorotoluene-D7 are based on the properties of 3-chlorotoluene.
-
Hazards: 3-Chlorotoluene is a flammable liquid and vapor. It is harmful if inhaled and is toxic to aquatic life with long-lasting effects.[18][19] It may cause skin and respiratory irritation.[19]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[1]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
3-Chlorotoluene-D7 is an indispensable tool for researchers and scientists engaged in quantitative analysis, particularly in the fields of drug development and metabolism. Its well-defined chemical and physical properties, coupled with the mass difference from its unlabeled analog, make it an excellent internal standard for mass spectrometry-based methods. Understanding its synthesis, proper analytical identification, and application is crucial for leveraging its full potential to achieve high-quality, reliable, and reproducible analytical data.
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